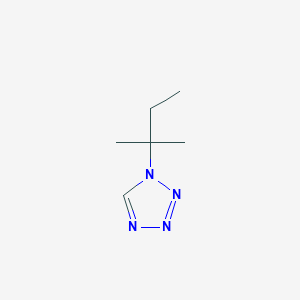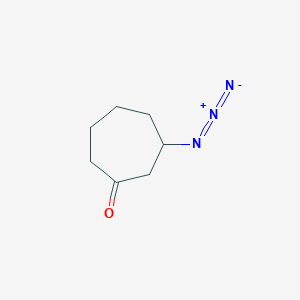
N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two butyl groups and two 4-iodophenyl groups attached to a benzene-1,4-dicarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with butylamine and 4-iodoaniline. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality product output.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water or alcohol, ammonia in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Phenols, alkylated derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological processes or chemical reactions.
Comparación Con Compuestos Similares
- N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-chlorophenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-bromophenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-fluorophenyl)benzene-1,4-dicarboxamide
Comparison: N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide is unique due to the presence of iodine atoms, which can impart distinct electronic and steric properties compared to its chloro, bromo, and fluoro analogs. The iodine atoms can enhance the compound’s reactivity in substitution reactions and may also influence its biological activity by affecting its binding affinity to molecular targets.
Propiedades
Número CAS |
869358-30-5 |
|---|---|
Fórmula molecular |
C28H30I2N2O2 |
Peso molecular |
680.4 g/mol |
Nombre IUPAC |
1-N,4-N-dibutyl-1-N,4-N-bis(4-iodophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H30I2N2O2/c1-3-5-19-31(25-15-11-23(29)12-16-25)27(33)21-7-9-22(10-8-21)28(34)32(20-6-4-2)26-17-13-24(30)14-18-26/h7-18H,3-6,19-20H2,1-2H3 |
Clave InChI |
OENDANWPRCPSPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=C(C=C1)I)C(=O)C2=CC=C(C=C2)C(=O)N(CCCC)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)



![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)


![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)

